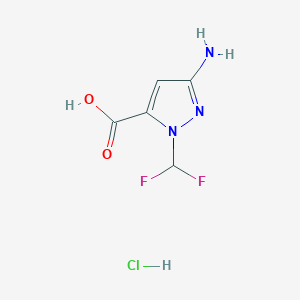

3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride

Description

Historical Context of Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole derivatives have occupied a central role in medicinal chemistry since their discovery in the late 19th century. The foundational work of Ludwig Knorr in 1883, who first synthesized pyrazole via the condensation of hydrazines with 1,3-diketones, established this heterocycle as a versatile scaffold for drug development. Early derivatives such as antipyrine (1887) demonstrated antipyretic and analgesic properties, paving the way for pyrazole-based therapeutics. By the mid-20th century, the discovery of phenylbutazone—a potent anti-inflammatory agent—highlighted the pyrazole ring’s capacity to modulate cyclooxygenase (COX) activity, further cementing its pharmacological relevance.

The pyrazole nucleus serves as a privileged structure due to its ability to engage in hydrogen bonding and π-π stacking interactions, which enhance target binding affinity. Modern synthetic strategies, including regioselective functionalization and hybrid molecule design, have expanded the applications of pyrazole derivatives into antifungal, anticancer, and antiviral therapies. For instance, the introduction of electron-withdrawing groups (e.g., nitro, carboxyl) at specific positions has been shown to optimize metabolic stability and bioavailability.

Table 1: Key Milestones in Pyrazole Derivative Development

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6ClF2N3O2 |

|---|---|

Molecular Weight |

213.57 g/mol |

IUPAC Name |

5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C5H5F2N3O2.ClH/c6-5(7)10-2(4(11)12)1-3(8)9-10;/h1,5H,(H2,8,9)(H,11,12);1H |

InChI Key |

LVFVIACTJOCDLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1N)C(F)F)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Difluoroacetyl Derivatives

Two-Step Condensation-Cyclization Process

A widely cited method involves the condensation of α,β-unsaturated esters with 2,2-difluoroacetyl halides, followed by cyclization with methylhydrazine. For example, CN111362874B details a protocol where α-difluoroacetyl intermediates are generated via substitution/hydrolysis of α,β-unsaturated esters (e.g., dimethylamino acrylate) with 2,2-difluoroacetyl chloride at −30°C. Subsequent cyclization with 40% methylhydrazine in the presence of NaI or KI catalysts yields the pyrazole core. Key parameters include:

- Temperature control : Maintaining −30°C to −20°C during methylhydrazine addition minimizes by-products like 5-(difluoromethyl) regioisomers.

- Catalyst selection : Sodium iodide (1.25 mol%) enhances cyclization efficiency, achieving 78.3% yield and 99.7% purity after recrystallization in 40% aqueous ethanol.

- Workup : Distillation under reduced pressure (50–70 mm H₂O) removes dimethylamine and solvents, while acidification (pH 1–2) precipitates the crude product.

Table 1: Representative Yields from Cyclocondensation Reactions

| Entry | Substrate | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 1 | Dimethylamino acrylate | NaI | −30 | 78.3 | 99.7 | |

| 2 | Diethylamino acrylate | KI | −30 | 75.9 | 99.6 |

Diazotization and Coupling with Difluoromethylating Agents

Halogenation-Diazotization Sequence

CN111303035A reports a three-step synthesis starting from N-methyl-3-aminopyrazole. Halogenation (e.g., bromine) at the 4-position forms 4-bromo-1-methyl-1H-pyrazole-3-amine, which undergoes diazotization with NaNO₂/HCl at −5°C. The diazonium salt is then coupled with potassium difluoromethyl trifluoroborate (KDFMT) in acetonitrile using Cu₂O as a catalyst, yielding 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. Final carboxylation via Grignard reagent (Mg/CO₂) introduces the carboxylic acid group, with HCl quenching forming the hydrochloride salt.

Key Observations:

Peptide Coupling Approaches

Carboxamide Intermediate Synthesis

Recent advancements leverage peptide coupling agents to assemble the pyrazole-carboxylic acid scaffold. PMC6272562 describes the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with substituted anilines using hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDC) in dichloromethane. This method achieves 67–79% yields for N-aryl derivatives, with HCl gas introduced post-coupling to precipitate the hydrochloride salt.

Advantages:

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Cyclocondensation (Method 1) offers high yields (75–79%) and industrial scalability but requires cryogenic conditions and hazardous methylhydrazine. Diazotization (Method 2) avoids hydrazines but involves toxic halogens and low-yielding Grignard steps. Peptide coupling (Method 3) is operationally simple but costly due to HOBt/EDC reagents.

Table 2: Method Comparison

| Metric | Cyclocondensation | Diazotization | Peptide Coupling |

|---|---|---|---|

| Avg. Yield (%) | 77.1 | 72 | 73 |

| By-Product Formation | 4–6% regioisomers | 10–15% | <2% |

| Scalability | Industrial | Pilot-scale | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities, particularly in the following areas:

Antifungal Activity

Research indicates that derivatives of 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride have demonstrated potent antifungal properties against various phytopathogenic fungi. For instance, studies have shown that certain derivatives were more effective than established fungicides like boscalid .

Anti-inflammatory and Analgesic Properties

The structure of this compound allows it to modulate biological pathways associated with inflammation and pain. Pyrazole derivatives have been studied for their potential as analgesics and anti-inflammatory agents, showing promising results in preclinical models .

Antibacterial Activity

This compound has been explored for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves targeting bacterial DNA replication processes, making it a candidate for further development as an antibacterial agent .

Agrochemical Applications

In agriculture, this compound serves as an essential intermediate for synthesizing various pesticides and herbicides. Its unique difluoromethyl substitution enhances its efficacy compared to other pyrazole derivatives lacking such modifications. Notable applications include:

- Fungicides : As an intermediate in the synthesis of novel fungicides that exhibit high efficiency and low toxicity.

- Insecticides : Development of compounds targeting specific pests while minimizing environmental impact .

Case Study 1: Antifungal Efficacy

A study published in Molecules evaluated the antifungal activity of various pyrazole derivatives against seven phytopathogenic fungi. The results indicated that compounds derived from this compound exhibited superior activity compared to traditional fungicides, demonstrating potential for agricultural applications .

Case Study 2: Anti-inflammatory Mechanism

Research highlighted in MDPI focused on the anti-inflammatory properties of aminopyrazoles, including derivatives of this compound. The study found that these compounds could significantly reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Observations :

Difluoromethyl (-CF₂H) in the target compound versus trifluoromethyl (-CF₃) in ’s analogue reduces steric bulk and electronegativity, which may enhance metabolic stability while maintaining fluorine’s beneficial effects on membrane permeability .

Biological Activity: The antiproliferative activity of 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid () suggests pyrazole-carboxylic acid derivatives can target cancer cells. The target compound’s difluoromethyl group may offer distinct pharmacokinetic advantages over -CF₃ . DPH () demonstrates that difluoromethyl-containing ligands form stable antimicrobial metal complexes.

Agrochemical Relevance :

Research Findings and Implications

- Metal Coordination: Pyrazole-carboxylic acids (e.g., DPH in ) readily coordinate with transition metals like Cu(II) and Zn(II), forming complexes with antimicrobial properties.

- Fluorine-Driven Bioactivity : Fluorine’s role in enhancing binding affinity (via dipole interactions) and reducing basicity (e.g., neighboring amines) is well-documented (). The difluoromethyl group in the target compound balances lipophilicity and metabolic resistance better than bulkier -CF₃ groups .

Biological Activity

3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride (CAS: 1946828-30-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 213.57 g/mol

- CAS Number : 1946828-30-3

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its antifungal properties and potential applications in drug development.

Antifungal Activity

A study investigated a series of pyrazole derivatives, including compounds related to 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, for their efficacy against various phytopathogenic fungi. The results indicated that certain derivatives exhibited moderate to excellent antifungal activity, outperforming traditional fungicides like boscalid. For instance, one derivative showed significant inhibition against seven different fungi species, suggesting the potential for agricultural applications as a fungicide .

| Compound | Activity Level | Fungal Species Tested |

|---|---|---|

| 9m | High | Seven species |

| Boscalid | Moderate | Various |

The mechanism by which these compounds exert their antifungal effects involves interactions with specific fungal enzymes. Molecular docking studies revealed that certain derivatives could form hydrogen bonds with key amino acids in target proteins, enhancing their inhibitory effects on fungal growth .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions. The preparation methods often utilize difluoroacetyl halides and various hydrazines to achieve high yields and purity levels .

Synthetic Pathway

- Starting Materials : Alpha, beta-unsaturated esters and difluoroacetyl halides.

- Reactions :

- Addition reaction followed by hydrolysis.

- Condensation with hydrazine.

- Cyclization to form the pyrazole ring.

This synthetic approach allows for the efficient production of the compound with minimal isomer formation .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in medicinal chemistry. For example, derivatives based on this structure have shown promising results as anticancer agents and inhibitors of inflammation pathways. One study reported that certain analogs effectively inhibited tubulin polymerization and arrested cell cycles in cancer cells at low micromolar concentrations .

Notable Findings:

- Anticancer Activity : Compounds derived from pyrazole structures have been identified as potent inhibitors of cancer cell proliferation.

- Inflammatory Response : Some derivatives demonstrated the ability to inhibit TNF-alpha release in inflammatory models, indicating potential therapeutic applications in treating autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.